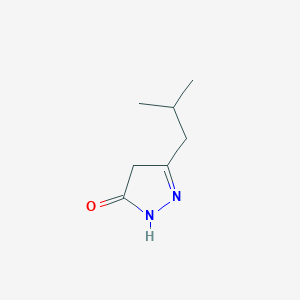

2-Pyrazolin-5-one, 3-isobutyl-

Description

Significance of Pyrazolone (B3327878) Heterocyclic Scaffolds in Organic Chemistry Research

Pyrazolone scaffolds are fundamental building blocks in organic and medicinal chemistry. nih.govresearchgate.net Their importance stems from their versatile reactivity and the broad spectrum of biological activities exhibited by their derivatives. researchgate.netglobalresearchonline.net These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and dyes. mdpi.comwikipedia.org

The pyrazolone ring is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govekb.eg Derivatives of pyrazolone have been developed as analgesic, anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. nih.govmdpi.com The ability of the pyrazolone nucleus to interact with various enzymes and receptors makes it a key target for the synthesis of new therapeutic agents. mdpi.com In organic synthesis, pyrazolones are used as versatile starting materials for creating more complex molecules due to their multiple reactive sites. encyclopedia.pubekb.eg

Table 1: General Properties and Applications of Pyrazolone Scaffolds

| Property | Description |

|---|---|

| Structure | Five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group. wikipedia.org |

| Reactivity | Can undergo various reactions such as alkylation, acylation, and condensation at different positions of the ring. encyclopedia.pubresearchgate.net |

| Tautomerism | Exists in different tautomeric forms (CH, OH, and NH), which influences its chemical reactivity and biological interactions. wikipedia.orgresearchgate.net |

| Applications | Found in pharmaceuticals (e.g., Antipyrine, Edaravone), dyes (e.g., Tartrazine), and agrochemicals. nih.govwikipedia.org |

Contextualizing 2-Pyrazolin-5-one, 3-isobutyl- as a Model System for Pyrazolone Studies

While extensive research exists on the pyrazolone class as a whole, specific academic focus on 2-Pyrazolin-5-one, 3-isobutyl- as a primary model system is not widely documented. However, substituted pyrazolones are frequently used as model systems to understand fundamental chemical principles. The introduction of different substituents, such as the isobutyl group at the C-3 position, allows researchers to study the effects of steric and electronic properties on the molecule's tautomerism, reactivity, and potential biological activity.

Historical Development of Pyrazolone Chemistry Relevant to 2-Pyrazolin-5-one, 3-isobutyl-

The history of pyrazolone chemistry dates back to the late 19th century and is marked by significant discoveries that have paved the way for the synthesis of a vast array of derivatives, including 3-substituted variants like 2-Pyrazolin-5-one, 3-isobutyl-.

The journey began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazolone derivative. globalresearchonline.netwikipedia.org His work involved the condensation reaction of ethyl acetoacetate (B1235776) with phenylhydrazine, leading to the creation of antipyrine, one of the first synthetic pharmaceuticals. nih.govwikipedia.org This discovery was a landmark event that spurred further investigation into this class of compounds.

A key synthetic method for producing pyrazoles and their derivatives is the Knorr-type condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgorganic-chemistry.org For a 3-substituted pyrazolin-5-one like the isobutyl variant, a corresponding β-keto ester containing the isobutyl group would be a necessary precursor. The development of various synthetic routes, including multicomponent reactions and cycloadditions, has expanded the ability of chemists to create a diverse library of pyrazolone derivatives with specific substituents at various positions on the ring. researchgate.netcsic.es

Table 2: Key Milestones in Pyrazolone Chemistry

| Year | Discovery | Significance | Reference(s) |

|---|---|---|---|

| 1883 | Ludwig Knorr synthesizes the first pyrazolone derivative (Antipyrine). | Marks the beginning of pyrazolone chemistry and its application in medicine. | globalresearchonline.netwikipedia.org |

| 1889 | Buchner synthesizes the parent pyrazole (B372694) ring. | Provided the fundamental structure for this class of heterocycles. | globalresearchonline.net |

| Late 1800s | Discovery of pyrazolones as coupling components for azo dyes. | Expanded the industrial application of pyrazolones beyond pharmaceuticals. | researchgate.net |

| Modern Era | Development of diverse synthetic methods (e.g., multicomponent reactions, flow chemistry). | Enables the efficient and controlled synthesis of complex pyrazolone derivatives for targeted applications. | mdpi.comresearchgate.net |

Scope and Academic Relevance of Research on 2-Pyrazolin-5-one, 3-isobutyl-

Research in this area generally focuses on:

Synthesis: Developing efficient and novel methods for the synthesis of 3-substituted pyrazolones. This includes the use of various starting materials and catalytic systems to achieve high yields and selectivity. biomedpharmajournal.orgresearchgate.net

Chemical Properties: Investigating the tautomeric equilibria and reactivity of these compounds. The nature of the substituent at the C-3 position can significantly influence which tautomer is more stable and how the molecule reacts with other chemical agents. researchgate.net

Potential Applications: Exploring the utility of these compounds as building blocks for more complex heterocyclic systems or as potential bioactive agents. ekb.eg The isobutyl group could be modified or could itself contribute to interactions with biological targets, making it a point of interest for medicinal chemists. researchgate.net

Although 2-Pyrazolin-5-one, 3-isobutyl- may not be as widely studied as some other pyrazolone derivatives, its structure represents a valuable piece in the puzzle of understanding how modifications to the pyrazolone scaffold impact its chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35087-29-7 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2-methylpropyl)-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

PWHAMHNZTMGTKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NNC(=O)C1 |

Origin of Product |

United States |

Structural Chemistry and Tautomerism of 2 Pyrazolin 5 One, 3 Isobutyl

Inherent Tautomeric Equilibria in 2-Pyrazolin-5-one Systems

Pyrazolone (B3327878) systems, in general, can exist in several tautomeric forms, with the three principal ones being the keto (CH), enol (OH), and amino (NH) forms. The equilibrium between these forms is a key aspect of their chemical behavior and reactivity.

Keto-Enol Tautomerism of the Pyrazolone Ring

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, and it is a prominent feature of the pyrazolone ring. This process involves the interconversion between a ketone (the keto form) and a compound containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form). In the context of 2-pyrazolin-5-one, 3-isobutyl-, the keto form is characterized by a carbonyl group (C=O) at the 5-position of the pyrazoline ring. The corresponding enol form, 3-isobutyl-1H-pyrazol-5-ol, is formed by the migration of a proton from the carbon at the 4-position to the carbonyl oxygen, resulting in a hydroxyl group and a double bond between C4 and C5. The position of this equilibrium is sensitive to the solvent environment; aprotic solvents tend to stabilize the keto form, while protic solvents can shift the equilibrium towards the enol form.

NH- and CH-Tautomeric Forms

Beyond the classic keto-enol tautomerism, pyrazolones also exhibit tautomerism involving the nitrogen atoms of the heterocyclic ring. For a generic 2-pyrazolin-5-one, three main tautomeric structures are often considered: the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one) youtube.com. The CH form is the keto tautomer where the proton is on the C4 carbon. The NH form arises from the migration of a proton to one of the ring nitrogen atoms. The relative stability of these forms is influenced by the substitution pattern on the ring. For instance, in some 1-aryl-2-pyrazolin-5-ones, the CH form is predominant in non-polar solvents, while in more polar solvents, an equilibrium between different tautomers can be observed researchgate.net. Theoretical studies on various pyrazolone derivatives have shown that the energy differences between these tautomers can be small, allowing for the co-existence of multiple forms in solution nih.gov.

Influence of the Isobutyl Substituent on Tautomeric Preferences

The isobutyl group at the 3-position of the pyrazolone ring is an alkyl substituent, which is generally considered to be electron-donating through an inductive effect. The electronic nature of substituents on the pyrazole (B372694) ring can significantly influence the relative stability of the different tautomers. Electron-donating groups, such as alkyl groups, can affect the electron density distribution within the ring and, consequently, the acidity of the protons involved in the tautomeric equilibria.

Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor the C3-tautomer nih.gov. While specific experimental data on the tautomeric preferences of 3-isobutyl-2-pyrazolin-5-one is scarce, it can be inferred that the electron-donating nature of the isobutyl group would influence the equilibrium between the keto, enol, and NH forms. Compared to more electron-withdrawing substituents, the isobutyl group would be expected to slightly increase the electron density in the pyrazolone ring. This could potentially influence the basicity of the nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium. For instance, in a study of 3-substituted-1-aryl-2-pyrazolin-5-ones, it was observed that electron-releasing groups favored the CH (keto) form researchgate.net. The steric bulk of the isobutyl group might also play a role, although likely a minor one, in favoring certain conformations or tautomers by minimizing steric hindrance with other parts of the molecule or with solvent molecules.

Theoretical and Experimental Investigations of Tautomeric Stability

The elucidation of the tautomeric composition of pyrazolone derivatives relies on a combination of theoretical calculations and experimental spectroscopic methods. These approaches provide valuable insights into the relative stabilities of the tautomers and the dynamics of their interconversion.

Spectroscopic Analysis of Tautomeric Mixtures

Various spectroscopic techniques are employed to identify and quantify the different tautomers of pyrazolones present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. The chemical shifts of the protons and carbons in the pyrazolone ring are sensitive to the tautomeric form. For example, the chemical shift of the proton at the C4 position can distinguish between the CH form and the OH/NH forms. In the CH form, this proton is attached to an sp³-hybridized carbon, while in the enol form, it is part of a double bond. Solid-state NMR can provide information about the predominant tautomer in the crystalline state nih.gov.

| Tautomer | Characteristic ¹H NMR Signal | Characteristic ¹³C NMR Signal | Reference |

| OH-form | OH proton signal (can be broad) | C5 signal shifted upfield compared to keto form | nih.gov |

| NH-form | NH proton signal | C5 signal shifted downfield | nih.gov |

| CH-form | C4-H signal at a chemical shift typical for a proton on an sp³ carbon | C4 signal in the aliphatic region | researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer. The keto form will exhibit a strong absorption band for the C=O stretching vibration. The enol form, on the other hand, will show a characteristic O-H stretching band and a C=C stretching band. In a comparative IR spectral study of 3-phenyl- and 3-methyl-substituted 1-phenyl-pyrazol-5-ones, the spectra were used to identify the predominant tautomers in different solvents and in the solid state nih.gov.

| Tautomer | Characteristic IR Absorption Band (cm⁻¹) | Functional Group | Reference |

| Keto-form | ~1700 | C=O stretch | nih.gov |

| Enol-form | ~3400 (broad), ~1650 | O-H stretch, C=C stretch | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in pyrazolone tautomers can be studied using UV-Vis spectroscopy. The different conjugated systems in the keto and enol forms result in distinct absorption maxima. Changes in the UV-Vis spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium. A detailed experimental and theoretical UV-spectral analysis has been carried out for tautomeric forms of 3-methyl-1-phenyl pyrazol-5-one and 1,3-diphenyl pyrazol-5-one researchgate.net.

| Tautomer | General λmax Range (nm) | Electronic Transition | Reference |

| Keto-form | Varies with conjugation | n → π* and π → π | researchgate.net |

| Enol-form | Often shifted compared to keto-form | π → π | researchgate.net |

Computational Modeling of Tautomeric Interconversions

The tautomerism of pyrazolinone derivatives is a well-documented phenomenon involving the migration of a proton to form three principal isomers: the CH, NH, and OH forms. researchgate.net Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of these interconversions. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the potential energy surface of the tautomeric system and determine the relative stabilities of the isomers. rsc.orgnih.gov

Studies on analogous pyrazolone structures utilize methods like Hartree-Fock (HF) and DFT functionals (e.g., B3LYP) with various basis sets, such as 6-31G* or 6-311++G**, to optimize the molecular geometries and calculate the electronic energies of each tautomer. rsc.org These calculations can be performed for the molecule in the gas phase to understand its intrinsic properties, or with solvent models (like the Polarizable Continuum Model, PCM) to simulate behavior in different chemical environments.

The results of these computational models consistently show that the relative stability of the tautomers is influenced by factors such as the nature of substituents and the polarity of the solvent. rsc.orgnih.gov For many pyrazolone derivatives, the CH form is found to be the most stable tautomer in the gas phase, though the NH form can become more stabilized in solution. researchgate.net The calculations determine the relative Gibbs free energies (ΔG), which indicate the thermodynamic favorability of each form. Lower relative energy corresponds to higher stability and population at equilibrium.

Below is a representative table of calculated relative energies for the three main tautomers of a model pyrazolone compound, illustrating the typical energy differences predicted by computational methods.

| Tautomer | Computational Method | Phase | Relative Energy (kcal/mol) |

|---|---|---|---|

| CH Form | B3LYP/6-311++G | Gas | 0.00 (Reference) |

| NH Form | B3LYP/6-311++G | Gas | 2.60 |

| OH Form | B3LYP/6-311++G | Gas | 6.65 |

| CH Form | B3LYP/6-311++G | Water | 0.00 (Reference) |

| NH Form | B3LYP/6-311++G | Water | 0.85 |

| OH Form | B3LYP/6-311++G | Water | 4.50 |

Note: Data is illustrative and based on findings for analogous 4-acyl pyrazolone structures. The CH form is set as the reference energy level (0.00 kcal/mol).

Conformational Analysis of the Isobutyl Moiety in 2-Pyrazolin-5-one, 3-isobutyl-

The isobutyl group attached at the C3 position of the pyrazolinone ring possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. Conformational analysis, often performed using computational methods, helps to identify the most stable spatial arrangements (conformers or rotamers) and the energy barriers that separate them. nih.gov

The primary rotations of concern are around the Cα-Cβ and Cβ-Cγ bonds of the isobutyl group (where Cα is the carbon attached to the pyrazolinone ring). Rotation around the Cα-Cβ bond leads to different orientations of the two methyl groups relative to the heterocyclic ring. These orientations can be broadly classified as gauche and anti (or trans).

Quantum chemical calculations on model compounds like isobutyl cyanide have shown that specific conformers are energetically preferred. researchgate.net The stability of these rotamers is primarily governed by steric hindrance and hyperconjugative interactions. researchgate.net Staggered conformations, where the bulky groups are furthest apart, are generally lower in energy than eclipsed conformations. For the isobutyl group, a trans-gauche (TG) conformation, where one methyl group is anti-periplanar to the main chain and the other is gauche, is often found to be the global minimum on the potential energy surface. researchgate.net

The energy differences between conformers and the rotational barriers are typically on the order of a few kcal/mol. These values can be calculated to map the potential energy surface as a function of the dihedral angle of the rotating bond.

The following interactive table presents theoretical energy values for different conformers of a model isobutyl system, highlighting the energetic consequences of bond rotation.

| Conformer | Description of Dihedral Angle (Ring-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Trans-Gauche (TG) | ~180° (anti) | 0.00 (Most Stable) | - |

| Gauche-Gauche (GG) | ~60° (gauche) | ~1.5 - 2.0 | ~3.8 |

| Eclipsed (Transition State) | 0° | ~5.5 - 6.0 | - |

Note: Data is based on computational studies of analogous isobutyl systems and represents typical energy differences. researchgate.net The rotational barrier is the energy required to convert from the more stable TG conformer to the GG conformer.

Advanced Synthetic Methodologies for 2 Pyrazolin 5 One, 3 Isobutyl and Its Analogues

Classical and Conventional Synthetic Routes to Pyrazolones

Traditional methods for synthesizing pyrazolones have been foundational in heterocyclic chemistry, primarily relying on condensation and multi-component reactions.

The most classical and widely employed method for the synthesis of pyrazolone (B3327878) rings is the Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883. This method involves the condensation reaction between a hydrazine (B178648) and a β-ketoester. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, often with a base catalyst such as piperidine (B6355638) or sodium hydride.

For the specific synthesis of 2-Pyrazolin-5-one, 3-isobutyl-, the reaction would proceed between hydrazine and a β-ketoester containing an isobutyl group, such as ethyl 4-methyl-3-oxopentanoate (B1262298). The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. This method is robust and provides good yields for a variety of substituted pyrazolones.

Table 1: Reactants for Classical Synthesis of 2-Pyrazolin-5-one, 3-isobutyl-

| Reactant 1 | Reactant 2 | Product |

| Hydrazine | Ethyl 4-methyl-3-oxopentanoate | 2-Pyrazolin-5-one, 3-isobutyl- |

Multi-component reactions (MCRs) represent a significant advancement over traditional multi-step syntheses, offering advantages such as higher efficiency, atom economy, and operational simplicity. In the context of pyrazolone synthesis, MCRs allow for the construction of the heterocyclic scaffold in a single step from three or more starting materials.

A common MCR strategy for pyrazolones involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. For instance, a four-component reaction can be designed where a β-ketoester first reacts with hydrazine to form a pyrazolone in situ. Simultaneously, an aldehyde and another active methylene (B1212753) compound (like malononitrile) undergo a Knoevenagel condensation to form a Michael acceptor. The subsequent Michael addition of the in situ-generated pyrazolone to this acceptor leads to complex pyrazolone derivatives. This approach allows for significant molecular diversity in the final products.

Table 2: Example of a Four-Component Reaction for Pyrazolone Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| Hydrazine | β-Ketoester | Aldehyde | Malononitrile | Pyrano[2,3-c]pyrazoles |

Modern Catalytic Approaches for Pyrazolone Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods that provide enhanced control over the synthesis and derivatization of pyrazolones, particularly in achieving asymmetry and enabling challenging bond formations.

Pyrazolones are valuable synthons for asymmetric synthesis, allowing for the construction of chiral derivatives with potential biological activity. The C-4 position of the pyrazolone ring is a common site for electrophilic substitution and can be functionalized to create a stereocenter. Asymmetric catalysis, using either metal-based or organocatalysts, is employed to control the enantioselectivity of these transformations.

Strategies often involve the enantioselective Michael addition of pyrazolones to various Michael acceptors like nitroolefins. The pyrazolone, existing in tautomeric forms, acts as a nucleophile. The development of chiral catalysts has enabled the synthesis of highly functionalized, enantiopure pyrazolone derivatives.

Transition-metal catalysis has opened new avenues for the functionalization of pyrazolone rings, primarily through C-H activation and cross-coupling reactions. These methods allow for the introduction of various substituents onto the pyrazolone core that are not accessible through classical methods.

Metals such as rhodium, palladium, and copper are commonly used. For example, rhodium(III)-catalyzed C-H activation of pyrazolones can be used to couple them with non-activated allyl alcohols, leading to structurally diverse products. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. These reactions provide direct access to functionalized pyrazoles with high regioselectivity.

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for constructing complex molecules. In pyrazolone chemistry, organocatalysts are particularly effective in promoting asymmetric reactions. Chiral bifunctional organocatalysts, such as squaramides and thioureas, can activate both the pyrazolone nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective transformations.

These catalysts have been successfully applied to a variety of reactions, including Michael additions, Mannich reactions, and annulations, to produce chiral 4-substituted and spirocyclic pyrazolones. For example, a pyrrolidine-benzoic acid salt can catalyze a one-pot, three-component reaction between pyrazolones, aldehydes, and ketones to form 1,3-diarylallylidene pyrazolones. Organocatalytic methods provide a robust strategy for building complex chiral architectures from simple pyrazolone precursors under mild conditions.

Green Chemistry Principles in the Synthesis of 2-Pyrazolin-5-one, 3-isobutyl-

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. jetir.org The synthesis of pyrazolone derivatives has benefited from these principles through the development of environmentally benign methods.

The use of organic solvents in chemical synthesis often poses environmental and health risks. tandfonline.com Consequently, there is a growing interest in solvent-free reactions and the use of water as a green solvent. thieme-connect.comacs.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions can be carried out by heating a mixture of reactants or by grinding them together at room temperature. For the synthesis of pyrazole derivatives, a one-pot, three-component protocol has been developed using isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium under solvent-free conditions. tandfonline.com This method provides good yields and shorter reaction times. Another solvent-free approach involves the condensation of diketones with hydrazines to produce 1,3,5-trisubstituted pyrazoles in high yields. researchgate.net

Aqueous Medium Synthesis:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. thieme-connect.com The synthesis of pyrazolone derivatives has been successfully achieved in aqueous media. For instance, a green synthetic approach has been developed for the production of pyrazole compounds through the reaction of ethyl acetoacetate (B1235776), hydrazines, and catalytic imidazole (B134444) in water. acs.org Furthermore, the selective condensation of pyrazolones with isatins in water presents an eco-friendly pathway to various bioactive pyrazolone-substituted indolinones. researchgate.net

The table below summarizes examples of green synthesis approaches for pyrazolone derivatives.

| Reaction Type | Reactants | Catalyst/Medium | Conditions | Product | Yield (%) | Reference |

| Solvent-Free | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | TBAB | Room Temperature | Highly functionalized pyrazoles | 75-86 | tandfonline.com |

| Solvent-Free | Diketones, Hydrazines | None | Heat | 1,3,5-Trisubstituted pyrazoles | High | researchgate.net |

| Aqueous | Ethyl acetoacetate, Hydrazines | Imidazole | Not specified | Pyrazole compounds | Good | acs.org |

| Aqueous | Pyrazolones, Isatins | Water | Not specified | Pyrazolone-substituted indolinones | Not specified | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been extensively applied to the synthesis of pyrazoline and pyrazolone derivatives. mdpi.comrsc.orgnih.govrsc.org

The synthesis of 3,5-arylated 2-pyrazolines can be achieved by the condensation of chalcones with hydrazines under microwave irradiation in the presence of glacial acetic acid, resulting in quantitative yields within minutes. nih.govdoaj.org Similarly, a one-pot, three-component reaction of ethyl acetoacetate, a substituted hydrazine, and an aldehyde under microwave irradiation and solvent-free conditions has been developed to produce structurally diverse pyrazolone derivatives in good to excellent yields (51–98%). mdpi.com

Microwave irradiation has also been successfully employed in the synthesis of more complex heterocyclic systems derived from pyrazolones. For example, a three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using controlled microwave irradiation, offering short reaction times and convenient product isolation. nih.govrsc.org

The following table presents a comparison of conventional and microwave-assisted synthesis for selected pyrazoline derivatives.

| Compound | Method | Reaction Time | Yield (%) | Reference |

| 3,5-diaryl-2-pyrazoline | Conventional | Hours | Lower | nih.gov |

| 3,5-diaryl-2-pyrazoline | Microwave | 2-12 min | 82-99 | nih.gov |

| 4-arylidene-pyrazolone | Conventional | Not specified | Lower | mdpi.com |

| 4-arylidene-pyrazolone | Microwave | 10 min | 51-98 | mdpi.com |

| pyrazolopyridine | Conventional | Not specified | Not specified | nih.gov |

| pyrazolopyridine | Microwave | Shorter | Higher | nih.gov |

Retrosynthetic Analysis for 2-Pyrazolin-5-one, 3-isobutyl-

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of disconnections and functional group interconversions (FGIs). ox.ac.ukslideshare.net

The 2-pyrazolin-5-one ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. A common and effective disconnection strategy for this system involves breaking the C-N and C=N bonds, which leads back to a 1,3-dicarbonyl compound and a hydrazine derivative. lkouniv.ac.insemanticscholar.org

For the target molecule, 2-Pyrazolin-5-one, 3-isobutyl-, the key disconnection is the C3-N2 and C5=N1 bond cleavage. This retrosynthetic step reveals a β-ketoester and hydrazine as the primary precursors. The isobutyl group at the C3 position originates from the β-ketoester.

Retrosynthetic Analysis of 2-Pyrazolin-5-one, 3-isobutyl-

Target Molecule (TM): 2-Pyrazolin-5-one, 3-isobutyl- Disconnection: C3-N2 and C5=N1 bond cleavage (heterocyclic disconnection) Precursors: A β-ketoester (ethyl 4-methyl-3-oxopentanoate) and hydrazine.

This disconnection is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. jetir.orgresearchgate.net

In retrosynthetic analysis, a synthon is an idealized fragment, usually an ion, that results from a disconnection. A synthetic equivalent is the real chemical reagent that serves as the source of the synthon. ethz.ch

Following the disconnection of 2-Pyrazolin-5-one, 3-isobutyl-, we can identify the key synthons and their corresponding synthetic equivalents:

| Synthon | Description | Synthetic Equivalent |

| An acyl cation equivalent with an isobutyl group and a masked carboxylate. | Ethyl 4-methyl-3-oxopentanoate | |

| A hydrazine dianion equivalent. | Hydrazine (H₂NNH₂) |

The primary synthetic route involves the reaction of ethyl 4-methyl-3-oxopentanoate with hydrazine. This reaction proceeds through a condensation-cyclization sequence to afford the desired 3-isobutyl-2-pyrazolin-5-one. The β-ketoester itself can be synthesized via a Claisen condensation of ethyl isovalerate and ethyl acetate.

Chemical Reactivity and Derivatization Studies of 2 Pyrazolin 5 One, 3 Isobutyl

Electrophilic Substitution Reactions at the C-4 Position

The C-4 position of the pyrazolone (B3327878) ring is a nucleophilic center, readily participating in electrophilic substitution reactions. This reactivity is attributed to the activation by the adjacent carbonyl group and the enamine-like character of the ring system in one of its tautomeric forms.

The introduction of an acyl group at the C-4 position of pyrazolones is a well-established method for their functionalization. A common and effective method for the C-acylation of pyrazolones involves their reaction with acyl chlorides in the presence of a base. One such method, often referred to as the 'Jensen method', utilizes calcium hydroxide in dioxane. This approach has been successfully employed for the synthesis of various 4-acyl-1-phenyl-3-methyl-pyrazolones-5. scispace.com The reaction proceeds via the formation of a pyrazolone anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This method is noted for its good yields and direct formation of the C-acylated product. scispace.com

The regioselectivity of acylation, whether it occurs on the C-4 atom or the exocyclic oxygen (O-acylation), can be influenced by the reaction conditions. While C-acylation is often the desired outcome for creating stable chelating agents and other functional molecules, O-acylation can sometimes occur as a competing reaction. clockss.org However, methods utilizing calcium hydroxide have been shown to favor C-acylation. scispace.comrsc.org

Table 1: Representative Acylation Reactions of Pyrazolone Derivatives

| Acylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Calcium hydroxide | Dioxane | 4-Benzoyl-pyrazolone | scispace.com |

| Acetyl chloride | Calcium hydroxide | Dioxane | 4-Acetyl-pyrazolone | scispace.com |

| Propionyl chloride | Calcium hydroxide | Dioxane | 4-Propionyl-pyrazolone | scispace.com |

Note: This data is based on studies with 1-phenyl-3-methyl-pyrazolone-5 and is expected to be applicable to 2-Pyrazolin-5-one, 3-isobutyl-.

Halogenation of pyrazole (B372694) derivatives predominantly occurs at the C-4 position when it is unsubstituted. researchgate.net Direct C-H halogenation of pyrazol-5-amines has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents at room temperature, providing an efficient, metal-free route to 4-halogenated pyrazoles. beilstein-archives.org This electrophilic substitution is facilitated by the electron-rich nature of the pyrazolone ring. The introduction of halogens at the C-4 position is a valuable transformation, as these halogenated derivatives can serve as versatile intermediates for further synthetic modifications through cross-coupling reactions.

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile. wikipedia.org The activated C-4 position of pyrazolones makes them excellent coupling partners for diazonium ions, leading to the formation of brightly colored azo dyes. This reaction is of significant industrial importance for the synthesis of pigments and dyes. researchgate.net The reaction involves the attack of the nucleophilic C-4 carbon of the pyrazolone onto the terminal nitrogen of the diazonium salt. The reactivity of pyrazole-derived diazonium salts in C-azo coupling reactions has been studied, highlighting the versatility of the pyrazole scaffold in forming azo compounds. researchgate.net

Nucleophilic Additions and Condensations

The active methylene (B1212753) group at C-4 allows 2-pyrazolin-5-one, 3-isobutyl- to act as a nucleophile in various addition and condensation reactions, expanding its synthetic utility.

Pyrazolones can undergo condensation reactions with aldehydes and ketones. These reactions typically involve the active C-4 position. For instance, the Knoevenagel-Michael reaction of aromatic or aliphatic aldehydes with two equivalents of a pyrazolone derivative can lead to the formation of more complex structures. researchgate.net The reaction of pyrazolones with α,β-unsaturated aldehydes and ketones is a common method for the synthesis of 2-pyrazolines. researchgate.net Furthermore, the condensation of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with phenylhydrazine leads to the formation of a phenylhydrazone derivative, demonstrating the reactivity of an acyl group at the C-4 position towards carbonyl reagents. mdpi.com

Table 2: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Pyrazolone Derivative | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | 3-methyl-1-phenyl-2-pyrazolin-5-one | Tandem Knoevenagel-Michael adduct | researchgate.net |

Note: The reactivity described is based on analogous pyrazolone structures and is anticipated for 2-Pyrazolin-5-one, 3-isobutyl-.

The C-4 position of pyrazolin-5-ones can act as a Michael donor in 1,4-conjugate addition reactions with various Michael acceptors. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. Organocatalyzed asymmetric Michael additions of 4-unsubstituted pyrazolin-5-ones to α,β-unsaturated ketones have been developed to produce enantioenriched pyrazole derivatives in good to excellent yields and high enantioselectivities. nih.gov Similarly, enantioselective Michael additions to 2-enoylpyridines catalyzed by cinchona-derived squaramides have been reported. rsc.org These reactions underscore the nucleophilic character of the C-4 position and provide access to a wide range of structurally diverse and optically active pyrazole compounds. nih.govresearchgate.net

Table 3: Michael Addition Reactions of Pyrazolin-5-ones

| Michael Acceptor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Cinchona alkaloid-derived primary amine | Chiral Pyrazole Derivatives | nih.gov |

| 2-Enoylpyridines | Cinchona derived squaramides | Optically Active Heterocyclic Derivatives | rsc.org |

Functionalization at Nitrogen (N-1 and N-2)

The pyrazolin-5-one ring contains two nitrogen atoms, a pyrrole-like N-1 and a pyridine-like N-2, both of which are nucleophilic and can participate in functionalization reactions. The regioselectivity of these reactions is often dependent on the substituent at N-1 (if any), the nature of the electrophile, and the reaction conditions. clockss.orgmdpi.com For N-unsubstituted pyrazolin-5-ones like the 3-isobutyl derivative, functionalization typically occurs at the N-1 position.

N-Alkylation: The alkylation of pyrazolin-5-ones is a common strategy to introduce diverse substituents. These reactions can be performed using various alkylating agents under different conditions. Conventional methods often employ alkyl halides or dimethyl sulfate in the presence of a base. clockss.org However, these conditions can sometimes lead to a mixture of N-alkylated and O-alkylated products due to the ambident nucleophilic nature of the pyrazolone ring. clockss.org

More modern and milder methods have been developed to improve selectivity and yield. For instance, acid-catalyzed N-alkylation using trichloroacetimidate electrophiles provides a ready route to N-alkyl pyrazoles, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org Another approach involves using crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols, which can proceed with high yield under mild conditions. google.comgoogle.com For 3-isobutyl-2-pyrazolin-5-one, these methods would be expected to yield the corresponding 1-alkyl-3-isobutyl-2-pyrazolin-5-one derivatives.

N-Acylation: Acylation of the pyrazolinone ring is another important transformation, typically occurring at the N-1 position for unsubstituted pyrazolones. The reaction with acylating agents such as acid chlorides or anhydrides readily yields 1-acyl-2-pyrazolin-5-ones. researchgate.net Selective C-acylation at the C-4 position can also be achieved under specific conditions, for example, by using calcium hydroxide in dioxane, but N-acylation is a common reaction pathway. researchgate.netrsc.org These reactions introduce an amide functionality, which can significantly alter the electronic and biological properties of the parent molecule.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, Acetone | 1-Benzyl-3-isobutyl-2-pyrazolin-5-one |

| N-Alkylation | Phenethyl trichloroacetimidate, Brønsted acid catalyst mdpi.com | 1-Phenethyl-3-isobutyl-2-pyrazolin-5-one |

| N-Acylation | Acetyl chloride, Triethylamine, DCM | 1-Acetyl-3-isobutyl-2-pyrazolin-5-one |

| N-Acylation | Benzoyl chloride, Pyridine (B92270) | 1-Benzoyl-3-isobutyl-2-pyrazolin-5-one |

Cyclization Reactions Involving 2-Pyrazolin-5-one, 3-isobutyl- as a Synthon

The inherent reactivity of the 2-pyrazolin-5-one core makes it an excellent building block, or synthon, for the synthesis of more complex heterocyclic systems. Its ability to react with bifunctional reagents allows for the construction of both fused and spirocyclic derivatives.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activities. nih.govnih.gov The most prevalent synthetic route to these compounds involves the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its synthetic equivalent). nih.govresearchgate.netresearchgate.net

While 3-isobutyl-2-pyrazolin-5-one is not a direct precursor, it can be readily converted to the necessary intermediate, 5-amino-3-isobutyl-1H-pyrazole. This key intermediate possesses a nucleophilic exocyclic amino group and an endocyclic nitrogen atom, which can react with 1,3-dielectrophiles to form the fused pyrimidine ring. mdpi.com The reaction with various symmetric and asymmetric 1,3-dicarbonyl compounds allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines, where the isobutyl group resides at the 2-position of the final fused system. The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds is a key consideration in these syntheses. nih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Amino-3-isobutyl-1H-pyrazole

| 1,3-Dicarbonyl Reagent | Resulting Fused System |

|---|---|

| Acetylacetone | 2-Isobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine |

| Ethyl acetoacetate (B1235776) | 2-Isobutyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine |

| Diethyl malonate | 2-Isobutyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine nih.gov |

| Benzoylacetone | 2-Isobutyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine |

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery. The 2-pyrazolin-5-one ring is a valuable scaffold for creating spiroheterocycles. The key reactive site for these transformations is the active methylene group at the C-4 position of the pyrazolinone ring.

This C-4 position can participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. The resulting exocyclic double bond can then undergo further reactions, such as Michael additions, to complete the formation of the spiro ring. researchgate.netresearchgate.net For example, a multicomponent reaction involving 2-pyrazolin-5-one, an aldehyde, and a nucleophile can lead to the formation of complex spiro systems. A well-documented approach is the reaction with isatins (indole-2,3-diones) under catalytic conditions, which yields spiro[indoline-3,4'-pyrazoline] derivatives. mdpi.com These reactions construct a spirocyclic framework by linking the C-3 position of the isatin ring to the C-4 position of the 3-isobutyl-2-pyrazolin-5-one.

Table 3: Examples of Spirocyclic Derivatives from 3-Isobutyl-2-pyrazolin-5-one

| Carbonyl Compound | Reaction Type | Resulting Spirocyclic System |

|---|---|---|

| Isatin | Knoevenagel Condensation/Cyclization mdpi.com | 2'-Isobutyl-spiro[indoline-3,4'-pyrazoline]-2,5'-dione |

| N-Methylisatin | Knoevenagel Condensation/Cyclization mdpi.com | 1-Methyl-2'-isobutyl-spiro[indoline-3,4'-pyrazoline]-2,5'-dione |

| Benzaldehyde | Knoevenagel Condensation/Michael Addition researchgate.net | Spiro[bis(3-isobutyl-5-oxo-pyrazoline)-4,5'-benzyl] derivative |

| Cyclohexanone | Knoevenagel Condensation/Cyclization | Spiro[cyclohexane-1,4'-(3'-isobutyl-pyrazoline)]-5'-one derivative |

Ring Transformations and Rearrangements

The study of ring transformations and molecular rearrangements of heterocyclic compounds can lead to the discovery of novel structures and synthetic pathways. For the 2-pyrazolin-5-one ring system, such transformations are less common than peripheral functionalization but represent an intriguing area of reactivity.

Literature specifically detailing the ring transformations and rearrangements of 3-isobutyl-2-pyrazolin-5-one is scarce. However, transformations in related pyrazoline systems have been observed. For instance, some reactions of pyrazoline precursors can lead to unexpected products through elimination or fragmentation pathways. One study reported the formation of a fully aromatic pyrazole from a spiro-pyrazoline intermediate via an unanticipated eliminative ring-opening process. nih.gov Another documented case involves the reaction of a nitropropene with a nitrylimine, which, instead of forming the expected pyrazoline, underwent a unique elimination of chloroform to yield a substituted pyrazole. nih.gov

These examples suggest that under certain reaction conditions, the pyrazolin-5-one ring or its derivatives could potentially undergo transformations such as ring contraction, ring expansion, or rearrangement to form other heterocyclic systems. The stability of the pyrazolone core makes such transformations challenging, and they would likely require specific substrates and energetic conditions. This remains a largely unexplored area of chemistry for the 3-isobutyl derivative and warrants further investigation to unlock new synthetic possibilities.

Advanced Spectroscopic Characterization of 2 Pyrazolin 5 One, 3 Isobutyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule. For 2-Pyrazolin-5-one, 3-isobutyl-, and its derivatives, a suite of NMR techniques is employed to fully characterize their complex structures.

Proton (¹H) NMR spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. In 2-Pyrazolin-5-one, 3-isobutyl-, the spectrum reveals distinct signals corresponding to the protons of the isobutyl group and the pyrazolinone ring.

The isobutyl moiety typically displays three sets of signals: a doublet for the two terminal methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the ring. The protons on the C4 position of the pyrazolinone ring appear as a singlet, while the N-H proton signal is often broad and its chemical shift can be solvent-dependent due to hydrogen bonding and chemical exchange.

Table 1: Typical ¹H NMR Chemical Shifts and Multiplicities for 2-Pyrazolin-5-one, 3-isobutyl-

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isobutyl -CH₃ | ~0.9 | Doublet | ~6.6 |

| Isobutyl -CH | ~2.1 | Multiplet | - |

| Isobutyl -CH₂-C=N | ~2.4 | Doublet | ~7.2 |

| Ring -CH₂- | ~3.3 | Singlet | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in 2-Pyrazolin-5-one, 3-isobutyl- gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

The spectrum is characterized by a downfield signal for the carbonyl carbon (C5) due to its deshielding environment. The C3 carbon, attached to the nitrogen and the isobutyl group, appears at a lower field than the aliphatic carbons. The signals for the isobutyl group and the C4 methylene carbon of the ring appear in the upfield aliphatic region.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Pyrazolin-5-one, 3-isobutyl-

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O (C5) | ~170 |

| C=N (C3) | ~155 |

| Ring -CH₂- (C4) | ~42 |

| Isobutyl -CH₂-C=N | ~35 |

| Isobutyl -CH | ~28 |

Note: Chemical shifts are approximate and can vary based on solvent.

Nitrogen (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. In the pyrazolinone ring, there are two distinct nitrogen atoms: a pyridine-type nitrogen (N2) and a pyrrole-type nitrogen (N1). These two nitrogens exhibit significantly different chemical shifts.

The pyridine-type nitrogen is generally more shielded and appears at a higher field compared to the pyrrole-type nitrogen. These chemical shifts are highly sensitive to factors such as protonation, hydrogen bonding, and tautomeric equilibria, making ¹⁵N NMR a powerful probe for studying these phenomena in pyrazolinone systems. caltech.edu

Table 3: Representative ¹⁵N NMR Chemical Shift Ranges for Pyrazolone (B3327878) Nitrogens

| Nitrogen Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| N1 (Pyrrole-type) | -160 to -190 |

Note: Shifts are referenced to nitromethane (B149229) and can vary significantly with substitution and solvent.

For fluorinated derivatives of 2-Pyrazolin-5-one, 3-isobutyl-, Fluorine (¹⁹F) NMR is an exceptionally sensitive and informative technique. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, even subtle structural changes are readily detected. thermofisher.com

Table 4: Hypothetical ¹⁹F and ¹H NMR Data for a 4-fluoroisobutyl Derivative

| Nucleus Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHF- | -180 to -220 (¹⁹F) | Doublet of Multiplets | ¹JFH: ~45-50 |

While 1D NMR spectra identify individual nuclei, 2D NMR experiments are crucial for establishing the complete molecular connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For 2-Pyrazolin-5-one, 3-isobutyl-, COSY would show correlations between the CH and CH₂ protons of the isobutyl group, and between the CH₂ and terminal CH₃ protons, confirming the structure of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). mdpi.com HMBC is vital for piecing together the molecular skeleton and identifying non-protonated (quaternary) carbons. nih.gov For instance, the protons of the isobutyl -CH₂- group would show a correlation to the C3 (C=N) carbon, and the ring -CH₂- protons (at C4) would show correlations to the C3 (C=N) and C5 (C=O) quaternary carbons, confirming the ring structure and substituent placement.

Table 5: Expected Key 2D NMR Correlations for 2-Pyrazolin-5-one, 3-isobutyl-

| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Isobutyl -CH | Isobutyl -CH₂, Isobutyl -CH₃ | Connectivity within the isobutyl group |

| HSQC | Isobutyl -CH₂- | Isobutyl -CH₂- (Carbon) | Direct C-H bond assignment |

| HSQC | Ring -CH₂- | Ring -CH₂- (Carbon) | Direct C-H bond assignment |

| HMBC | Isobutyl -CH₂- | C3 (C=N), Isobutyl -CH | Connectivity of side chain to the ring |

| HMBC | Ring -CH₂- (C4) | C5 (C=O), C3 (C=N) | Confirmation of ring structure and position of carbonyl/imine groups |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

In the IR spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, the most prominent absorption band is the strong C=O stretch, characteristic of the ketone/amide group in the ring. The N-H stretching vibration also appears as a broad band, its position and shape influenced by hydrogen bonding. The C=N stretching of the pyrazolinone ring is another key diagnostic peak. Aliphatic C-H stretching and bending vibrations from the isobutyl group and the ring methylene are observed in their expected regions.

Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric and non-polar bonds. nih.gov Therefore, the C=N stretching vibration and the symmetric vibrations of the pyrazolinone ring are often strong in the Raman spectrum, whereas the polar C=O stretch is typically weaker compared to its intensity in the IR spectrum.

Table 6: Characteristic Vibrational Frequencies for 2-Pyrazolin-5-one, 3-isobutyl-

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| N-H Stretch | 3100 - 3300 | 3100 - 3300 | Medium, Broad / Weak |

| C-H Stretch (Aliphatic) | 2870 - 2960 | 2870 - 2960 | Medium-Strong / Strong |

| C=O Stretch | 1680 - 1710 | 1680 - 1710 | Very Strong / Weak-Medium |

| C=N Stretch | 1590 - 1620 | 1590 - 1620 | Medium-Strong / Strong |

| C-H Bend (Aliphatic) | 1370 - 1470 | 1370 - 1470 | Medium / Medium |

Analysis of Characteristic Functional Group Frequencies (e.g., C=O, N-H, C=N)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, is characterized by absorption bands corresponding to the vibrations of its key functional groups. The pyrazolin-5-one ring can exist in different tautomeric forms, which influences the observed frequencies.

The primary functional groups and their expected vibrational frequencies are:

Carbonyl (C=O) Stretching: A strong absorption band is typically observed for the cyclic carbonyl group. In pyrazolin-5-one derivatives, this band commonly appears in the region of 1686-1701 cm⁻¹ rasayanjournal.co.in. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents on the ring.

Imine (C=N) Stretching: The stretching vibration of the carbon-nitrogen double bond within the pyrazoline ring is expected to produce a weak to medium intensity band. This absorption is generally found in the range of 1565-1620 cm⁻¹ rasayanjournal.co.inresearchgate.net.

N-H Stretching and Bending: The presence and position of N-H bands depend on the predominant tautomeric form and intermolecular hydrogen bonding. In the solid state, a broad band in the region of 3448 cm⁻¹ can be attributed to the N-H stretching vibration, indicative of hydrogen-bonded N-H groups rasayanjournal.co.in. N-H bending vibrations may also be observed at lower frequencies.

C-H Stretching: The isobutyl substituent will exhibit characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range libretexts.orglibretexts.org.

Table 1: Characteristic IR Absorption Frequencies for 2-Pyrazolin-5-one, 3-isobutyl-

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl | C=O Stretch | 1686 - 1701 rasayanjournal.co.in | Strong |

| Imine | C=N Stretch | 1565 - 1620 rasayanjournal.co.inresearchgate.net | Weak to Medium |

| Amine | N-H Stretch | ~3448 (broad) rasayanjournal.co.in | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of pyrazolin-5-one derivatives is influenced by the conjugated system of the heterocyclic ring.

Investigation of Electronic Transitions and Conjugation Effects

The pyrazolin-5-one ring contains chromophores such as C=O and C=N, which are part of a conjugated system. This leads to characteristic electronic transitions, primarily of the π → π* and n → π* type.

π → π Transitions:* These transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands in the UV region. For pyrazoline derivatives, these absorptions can be observed in the range of 250-300 nm semanticscholar.org.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and may appear as a shoulder or a separate band at longer wavelengths, often above 300 nm researchgate.net.

The isobutyl group at the 3-position is an alkyl group and acts as a weak auxochrome. It does not significantly extend the conjugation of the pyrazolin-5-one ring. However, substituents on other parts of the ring, particularly at the N-1 position, can have a pronounced effect on the absorption maxima. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption bands by altering the energy of the molecular orbitals involved in the electronic transitions nih.gov. For instance, replacing a phenyl ring with heterocyclic rings has been shown to induce a significant bathochromic shift nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The electron impact (EI) mass spectrum of 2-Pyrazolin-5-one, 3-isobutyl-, would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazoline derivatives is highly dependent on the structure and the position of substituents research-nexus.netresearchgate.net. A characteristic feature in the mass spectra of many pyrazoline derivatives is the presence of a prominent pyrazoline ion research-nexus.net. The fragmentation pattern for 3-isobutyl-2-pyrazolin-5-one would likely proceed through several key pathways:

Loss of the Isobutyl Group: A common fragmentation pathway for alkyl-substituted compounds is the cleavage of the alkyl chain. This would result in a fragment ion from the loss of a C₄H₉ radical.

Ring Cleavage: The pyrazoline ring itself can undergo cleavage, leading to various smaller fragment ions. Studies on pyrazoline derivatives have identified unusual fragmentation patterns, including azete fragmentation research-nexus.net.

Loss of Small Molecules: Fragments corresponding to the loss of stable neutral molecules like CO, N₂, and H₂O may also be observed.

Table 2: Plausible Mass Spectrometry Fragments for 2-Pyrazolin-5-one, 3-isobutyl-

| Fragment Description | Plausible Structure/Loss | Expected m/z |

|---|---|---|

| Molecular Ion | [C₇H₁₂N₂O]⁺ | 140 |

| Loss of isobutyl radical | [M - C₄H₉]⁺ | 83 |

| Loss of CO | [M - CO]⁺ | 112 |

| Loss of N₂ | [M - N₂]⁺ | 112 |

Note: The m/z values are based on the most common isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 2-Pyrazolin-5-one, 3-isobutyl-, would provide detailed information on its solid-state conformation, including bond lengths, bond angles, and torsion angles nih.govmdpi.com.

Analysis of crystal structures of related pyrazolone derivatives reveals several key features:

Planarity: The five-membered pyrazolin-5-one ring is generally found to be nearly planar.

Tautomerism: The exact tautomeric form present in the solid state can be unambiguously determined.

Intermolecular Interactions: The crystal packing is often stabilized by a network of intermolecular interactions, most commonly hydrogen bonds. For pyrazolin-5-ones, N-H···O hydrogen bonds are frequently observed, where the N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, often leading to the formation of dimers or extended chains researchgate.net.

Conformation of Substituents: The orientation and conformation of the isobutyl group relative to the pyrazoline ring would be precisely defined.

While a specific crystal structure for 2-Pyrazolin-5-one, 3-isobutyl- was not found, data from similar structures, such as 1,2-dihydro-3-methylpyrazole-5-one, show the formation of intermolecular N-H···O hydrogen bonds that stabilize the solid-state structure researchgate.net.

Computational and Theoretical Investigations of 2 Pyrazolin 5 One, 3 Isobutyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Pyrazolin-5-one, 3-isobutyl- at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its structure, stability, and electronic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-Pyrazolin-5-one, 3-isobutyl-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties and stability. ekb.eg These studies focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A larger energy gap implies higher stability and lower reactivity. tandfonline.com

Key electronic properties calculated through DFT include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of the molecule to attract electrons. ekb.eg

Chemical Hardness (η): Resistance to change in electron distribution. ekb.eg

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. ekb.eg

These parameters, often referred to as global reactivity descriptors, provide a quantitative measure of the molecule's reactivity. ekb.eg Furthermore, DFT studies can investigate the tautomeric stability of the pyrazolinone ring, which can exist in different forms (e.g., CH, OH, and NH tautomers). mdpi.com Calculations of the relative energies of these tautomers can predict the most stable form in the gas phase and in different solvents.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrazolone (B3327878) Derivative

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.89 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.17 | Electron-accepting ability |

| Energy Gap | ΔE | 3.72 | Chemical stability and reactivity |

| Electronegativity | χ | 4.03 | Electron-attracting tendency |

| Chemical Hardness | η | 1.86 | Resistance to deformation of electron cloud |

Note: Data are illustrative and based on typical values for pyrazoline derivatives. tandfonline.com

Molecular electrostatic potential (MEP) maps can also be generated from DFT calculations to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. ekb.egnih.gov

Ab Initio Methods for Geometric Optimization

Ab initio methods are another class of quantum chemical calculations that are used for the high-accuracy determination of molecular structures. These methods solve the electronic Schrödinger equation without the use of empirical parameters. For 2-Pyrazolin-5-one, 3-isobutyl-, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, can be used to perform geometric optimization. This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. tandfonline.com

The optimized geometry is crucial for understanding the molecule's three-dimensional shape and steric properties. For the 3-isobutyl- substituent, these calculations can determine the preferred orientation of the alkyl chain relative to the pyrazolinone ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of 2-Pyrazolin-5-one, 3-isobutyl- over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and intermolecular interactions.

These simulations can reveal how the isobutyl group rotates and flexes, leading to different conformers of the molecule. By analyzing the simulation trajectory, it is possible to identify the most stable conformations and the energy barriers between them. MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility and potential binding modes with proteins.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters for 2-Pyrazolin-5-one, 3-isobutyl-. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecule's structure. jocpr.com

DFT methods are commonly used to calculate these properties. jocpr.com For IR spectroscopy, the calculation of vibrational frequencies helps in assigning the absorption bands observed in the experimental spectrum to specific molecular vibrations, such as the C=O stretching of the pyrazolinone ring or the N-H bond vibrations. For NMR spectroscopy, theoretical calculations can predict the 1H and 13C chemical shifts, aiding in the interpretation of experimental NMR spectra. jocpr.comacs.org

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Pyrazolone Derivative

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3420 | 3400 |

| C=O Stretch | 1710 | 1700 |

| C=N Stretch | 1605 | 1600 |

Note: Data are illustrative and based on typical values for pyrazolone derivatives. jocpr.com

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2-Pyrazolin-5-one, 3-isobutyl-. For instance, the synthesis of pyrazolones, such as the Knorr pyrazole (B372694) synthesis, can be studied computationally to understand the reaction pathway, identify intermediates, and determine the rate-determining step. rsc.orgnih.gov

By calculating the energies of reactants, products, and transition states, it is possible to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction rates. Such studies can provide detailed insights into the factors that control the reaction's outcome and selectivity. mdpi.commdpi.com For example, computational models can explore the cyclization step in the formation of the pyrazolinone ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological or chemical activity. ej-chem.orgresearchgate.net For 2-Pyrazolin-5-one, 3-isobutyl-, and related pyrazolone derivatives, QSAR models can be developed to predict their activity in various non-clinical contexts, such as their antimicrobial or anti-inflammatory properties. researchgate.netjst.go.jphilarispublisher.com

In a QSAR study, various molecular descriptors are calculated for a set of pyrazolone derivatives. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity. hilarispublisher.com These models can then be used to predict the activity of new, unsynthesized pyrazolone derivatives and to guide the design of more potent compounds.

Structure Activity Relationship Sar Studies in Biological Systems Mechanistic Focus

Elucidating the Influence of the Pyrazolone (B3327878) Core on Biological Interactions

The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and its ability to interact with a wide array of biological targets. biointerfaceresearch.comnih.gov This five-membered heterocyclic ring system is a key structural feature in numerous pharmacologically active compounds. nih.govresearchgate.net The biological versatility of the pyrazolone nucleus stems from several key chemical features. The presence of two adjacent nitrogen atoms and a ketone group allows for a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. research-nexus.net

The pyrazolone ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, which are crucial for pharmacokinetic profiles. research-nexus.net Its rigid structure serves as a central framework that optimally positions various substituent groups in the three-dimensional space of a biological target's binding site, such as the ATP binding site of kinases. dntb.gov.ua For instance, in kinase inhibition, the pyrazole (B372694) moiety can form critical hydrogen bonds with the hinge region of the kinase. biointerfaceresearch.comnih.gov This interaction is a common feature for many pyrazole-based kinase inhibitors. biointerfaceresearch.com The diverse pharmacological profile of pyrazolone derivatives, which includes anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities, underscores the fundamental importance of this core structure in molecular recognition and biological response. nih.govnih.govnih.gov

Impact of the Isobutyl Substituent on Binding Affinity and Selectivity

While direct studies on the 3-isobutyl substituent of 2-pyrazolin-5-one are limited, structure-activity relationship (SAR) principles derived from related pyrazolone analogs allow for inferences regarding its role in binding affinity and selectivity. The substituent at the C3 position of the pyrazole ring plays a crucial role in modulating the compound's interaction with specific biological targets. nih.gov

The isobutyl group, a moderately sized, lipophilic, and branched alkyl chain, can significantly influence the compound's binding properties. Its lipophilicity can facilitate entry into hydrophobic pockets within enzyme active sites or receptor binding domains. acs.org Studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors with 3-alkyl-pyrazolone scaffolds have indicated the presence of a lipophilic pocket that can accommodate aliphatic side chains of a specific size and bulkiness at the C3 position. acs.org For example, a 3-methyl-5-ethyl pyrazole derivative showed higher potency than a 3,5-diethyl analog, suggesting that the size and steric profile of the alkyl groups are critical for optimal binding. acs.org

The branched nature of the isobutyl group may offer a higher degree of steric hindrance compared to a linear butyl chain, which can either enhance selectivity by favoring a specific binding conformation or decrease affinity if it clashes with the topology of the binding site. In the context of kinase inhibitors, alkyl residues on the pyrazole ring have been shown to affect selectivity. nih.gov For instance, in a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives, variations in the C3-alkyl group influenced the inhibitory activity against JNK3, a kinase implicated in neurodegenerative diseases. nih.gov This suggests that the isobutyl group in 3-isobutyl-2-pyrazolin-5-one likely contributes to the molecule's target specificity and binding strength through hydrophobic and steric interactions within the target's binding pocket.

Mechanistic Investigations of Enzyme Inhibition by Pyrazolone Derivatives

Pyrazolone derivatives are known to inhibit a variety of enzymes through diverse mechanisms, largely dictated by the specific substitutions on the pyrazolone core.

Kinase Inhibition Mechanisms

Pyrazolone-containing compounds often act as ATP-competitive inhibitors of protein kinases. biointerfaceresearch.com The pyrazole scaffold is adept at interacting with the ATP-binding pocket of kinases. A key interaction involves the formation of hydrogen bonds between the pyrazole nitrogen atoms and the amino acid residues of the kinase's hinge region, which connects the N- and C-lobes of the enzyme. nih.govdntb.gov.ua

The substituent at the C3 position, such as the isobutyl group, can project into a hydrophobic region of the ATP-binding site, contributing to the binding affinity and selectivity of the inhibitor. biointerfaceresearch.com For example, in p38 MAP kinase inhibitors, the pyrazole core acts as a central template to position aromatic groups, with one group binding in a deep lipophilic pocket. dntb.gov.ua Similarly, the isobutyl group of 3-isobutyl-2-pyrazolin-5-one would be expected to occupy a hydrophobic pocket, and its size and shape would influence the selectivity for different kinases. nih.gov Some pyrazole derivatives have shown high selectivity for specific kinases, such as JNK3, by optimizing the substituents on the pyrazole ring to fit the unique features of the target kinase's active site. nih.gov

Table 1: Examples of Pyrazole Derivatives as Kinase Inhibitors and their Mechanisms

| Compound Class | Target Kinase | Inhibition Mechanism | Key Structural Interactions |

|---|---|---|---|

| 6-Aryl-pyrazolo[3,4-b]pyridines | GSK-3 | ATP-competitive | Interaction with a putative structural water molecule. researchgate.net |

| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | ATP-competitive | High selectivity achieved through modifications on the pyrazole ring. nih.gov |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | Aurora kinases, CDKs | ATP-competitive | Pyrazole core acts as a hinge-binding moiety. nih.gov |

| Fused-pyrazolone carboxamides | AXL | ATP-competitive | Fused-pyrazolone carboxamide structure is crucial for activity and selectivity. nih.gov |

Hydrolase Inhibition Mechanisms (e.g., Urease, α-Glucosidase)

Pyrazolone derivatives have also demonstrated inhibitory activity against hydrolases like urease and α-glucosidase, which are important targets for the treatment of ulcers and diabetes, respectively.

Urease Inhibition: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.govnih.gov The mechanism of urease inhibition by pyrazolone derivatives often involves the interaction of the heterocyclic ring with the nickel ions in the active site. derpharmachemica.com The nitrogen and oxygen atoms of the pyrazolone core can act as ligands, chelating the Ni(II) ions and thereby blocking the enzyme's catalytic activity. duke.edu The substituents on the pyrazolone ring influence the electronic properties and steric profile of the molecule, which in turn affects its ability to access and bind to the active site. frontiersin.org Molecular docking studies have shown that pyrazole derivatives can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of urease, further stabilizing the enzyme-inhibitor complex. derpharmachemica.com

Table 2: Inhibition of Hydrolases by Pyrazolone Derivatives

| Compound Class | Target Hydrolase | Reported IC50/Inhibitory Activity | Potential Mechanism |

|---|---|---|---|

| Substituted Pyrazoles | Urease | Showed remarkable urease-inhibitory effect. derpharmachemica.com | Chelation of Ni(II) ions in the active site and interaction with active site residues. derpharmachemica.comduke.edu |

| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3H-pyrazol-3-one | α-Glucosidase | IC50 of 1.55 mg/mL. research-nexus.net | Specific binding to the active site with favorable binding energy. research-nexus.net |

| 2,3-Dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde | α-Glucosidase | Potent inhibitory activity, some stronger than acarbose. acs.org | Strong hydrogen bonding interactions within the enzyme cavity. acs.orgresearchgate.net |

Receptor Binding Studies from a Chemical Structure Perspective

The pyrazole scaffold is also a key component of ligands that bind to various receptors, including G-protein coupled receptors (GPCRs). SAR studies of pyrazole derivatives as receptor antagonists have provided valuable insights into the structural requirements for high-affinity and selective binding.

For example, in the development of cannabinoid receptor 1 (CB1) antagonists, a series of pyrazole derivatives were synthesized and evaluated. nih.gov These studies revealed several key structural features necessary for potent and selective antagonism:

A para-substituted phenyl ring at the C5-position.

A carboxamido group at the C3-position.

A 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.gov